

# Spectroscopic Profile of 6-Bromoquinolin-2-amine: A Technical Guide

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## Compound of Interest

Compound Name: **6-Bromoquinolin-2-amine**

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Bromoquinolin-2-amine** ( $C_9H_7BrN_2$ ), a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. This document serves as a foundational resource for the identification, characterization, and quality control of this compound.

## Spectroscopic Data Summary

The empirical formula for **6-Bromoquinolin-2-amine** is  $C_9H_7BrN_2$  with a molecular weight of approximately 223.07 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) The spectroscopic data presented below are predicted values based on the chemical structure and established principles of spectroscopy. These values serve to confirm the identity and purity of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule.[\[4\]](#) Spectra are typically recorded in deuterated solvents such as  $DMSO-d_6$  or  $CDCl_3$ .

Table 1: Predicted  $^1H$  NMR Data for **6-Bromoquinolin-2-amine**

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
H-3	~6.8 - 7.0	Doublet (d)	1H
H-4	~7.7 - 7.9	Doublet (d)	1H
H-5	~7.8 - 8.0	Doublet (d)	1H
H-7	~7.5 - 7.7	Doublet of Doublets (dd)	1H
H-8	~7.4 - 7.6	Doublet (d)	1H
-NH <sub>2</sub>	~5.0 - 6.5	Broad Singlet (br s)	2H

Note: Chemical shifts are estimations and can vary based on solvent and experimental conditions. The amino protons (-NH<sub>2</sub>) are exchangeable with D<sub>2</sub>O, causing their signal to disappear from the spectrum.[5]

Table 2: Predicted <sup>13</sup>C NMR Data for **6-Bromoquinolin-2-amine**

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	~158 - 162
C-3	~110 - 115
C-4	~138 - 142
C-4a	~148 - 152
C-5	~125 - 130
C-6	~115 - 120
C-7	~130 - 135
C-8	~122 - 127
C-8a	~120 - 125

Note: Carbon chemical shifts have a broad range.<sup>[6]</sup> Carbons attached to heteroatoms (N, Br) are significantly influenced by their electronegativity.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule.<sup>[7]</sup> As a solid, **6-Bromoquinolin-2-amine** can be analyzed as a KBr pellet or a Nujol mull.<sup>[8]</sup>

Table 3: Predicted IR Absorption Bands for **6-Bromoquinolin-2-amine**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3450 - 3300	Asymmetric & Symmetric Stretch	N-H (Primary Amine)
3100 - 3000	Stretch	C-H (Aromatic)
1650 - 1580	Bend	N-H (Primary Amine)
1620 - 1450	Stretch	C=C, C=N (Aromatic Ring)
1335 - 1250	Stretch	C-N (Aromatic Amine)
~600 - 500	Stretch	C-Br

Note: Primary amines typically show two distinct N-H stretching bands.<sup>[9]</sup>

## Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and elemental composition of a compound.<sup>[10]</sup> Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern.

Table 4: Predicted Mass Spectrometry Data for **6-Bromoquinolin-2-amine**

Ion	Description	Predicted m/z
[M] <sup>+</sup>	Molecular ion peak (with <sup>79</sup> Br)	-222
[M+2] <sup>+</sup>	Isotopic peak (with <sup>81</sup> Br)	-224

Note: The molecular ion will appear as a pair of peaks ( $[M]^+$  and  $[M+2]^+$ ) of nearly equal intensity, which is characteristic for compounds containing one bromine atom. The exact mass is 221.97926 Da.<sup>[1]</sup> The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound.<sup>[5]</sup>

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for **6-Bromoquinolin-2-amine**.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Bromoquinolin-2-amine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a 5 mm NMR tube.<sup>[11]</sup> <sup>[12]</sup> Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm), if not using the residual solvent peak for referencing.<sup>[12]</sup>
- <sup>1</sup>H NMR Acquisition:
  - Use a standard one-pulse sequence on a high-field NMR spectrometer (e.g., 400 MHz or higher).<sup>[13]</sup>
  - Set the spectral width to approximately 12-15 ppm.<sup>[13]</sup>
  - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.<sup>[13]</sup>
  - Use a relaxation delay of 1-5 seconds.<sup>[13]</sup>
- <sup>13</sup>C NMR Acquisition:
  - Use a standard proton-decoupled pulse sequence.<sup>[13]</sup>
  - Set the spectral width to approximately 200-220 ppm.<sup>[13][14]</sup>
  - A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the <sup>13</sup>C isotope.<sup>[13][15]</sup>

- Use a relaxation delay of 2 seconds.[13]
- Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) signal. Perform phase and baseline corrections and reference the spectrum to the TMS or residual solvent signal.[12]

## IR Spectroscopy Protocol (Thin Solid Film Method)

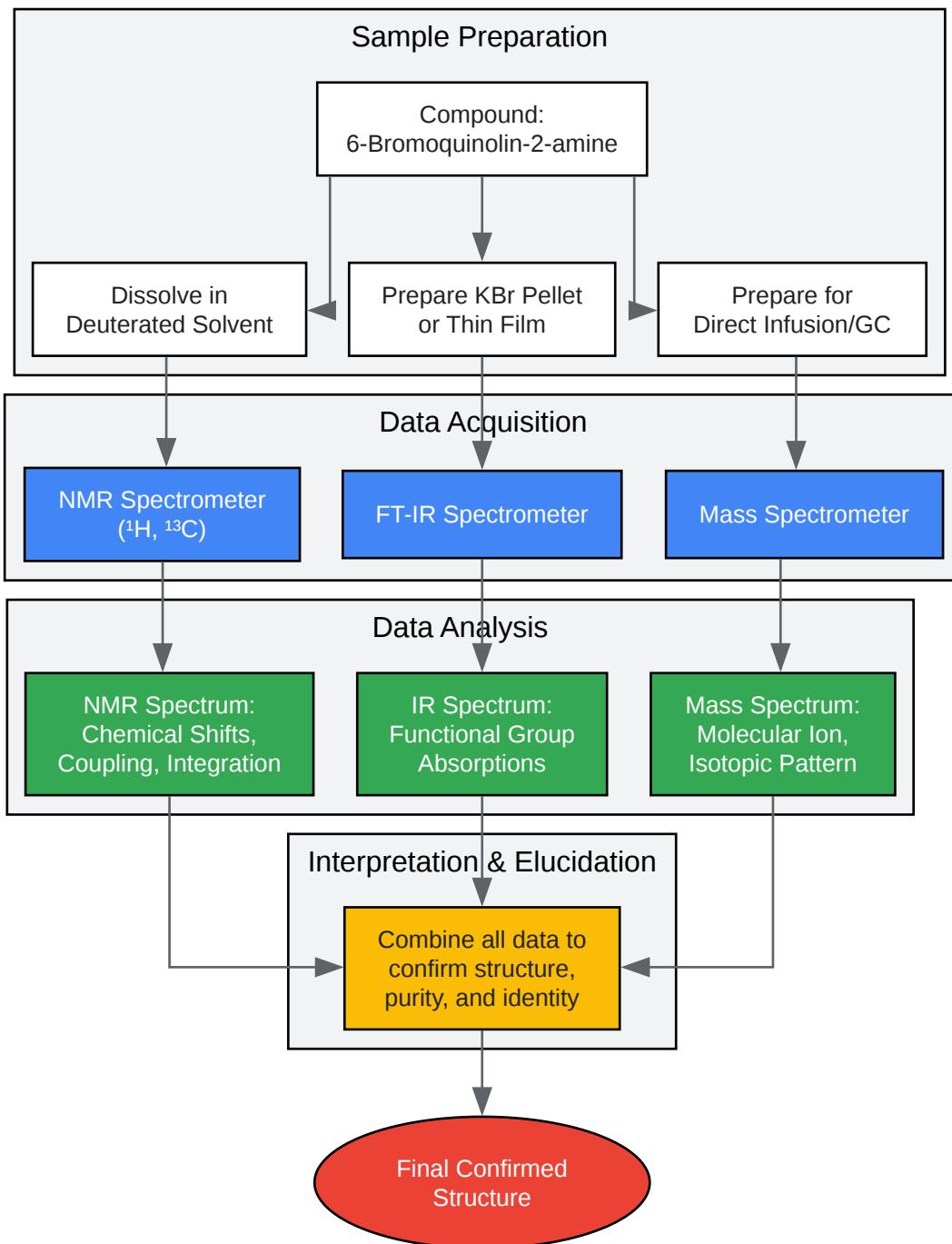
- Sample Preparation: Dissolve a small amount (a few mg) of **6-Bromoquinolin-2-amine** in a few drops of a volatile solvent like methylene chloride or acetone.[16]
- Film Deposition: Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[16]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[16]
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
- Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator to prevent moisture damage.[16][17]

## Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer. For a stable, solid compound, this can be done using a direct insertion probe or after separation via Gas Chromatography (GC-MS).[14]
- Ionization: Utilize Electron Ionization (EI), a common method for organic molecules, where high-energy electrons bombard the sample, causing ionization and fragmentation.[14]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: A detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

# Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural analysis of a chemical compound like **6-Bromoquinolin-2-amine** using multiple spectroscopic techniques.



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Caption: General workflow for spectroscopic analysis and structure elucidation.

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